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aminourea;sulfuric acid

Cat. No.: B14085023
CAS No.: 101366-34-1
M. Wt: 248.22 g/mol
InChI Key: JKSMJSXSRNTITO-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Aminourea;Sulfuric Acid Chemistry

The history of this compound is intrinsically linked to the development of industrial chemistry, particularly the large-scale production of its constituent parts, sulfuric acid and aminourea (semicarbazide).

The origins of sulfuric acid can be traced back to antiquity, with evidence of its knowledge prior to the 10th century. acs.org Alchemists in the Middle Ages referred to it as "oil of vitriol". sciencenordic.com Significant progress in its production came much later. In the 17th century, Johann Glauber first described a process of burning sulfur with saltpeter (potassium nitrate), which was later commercialized by Joshua Ward around 1740. infoplease.com A major breakthrough was the invention of the lead chamber process by John Roebuck in 1746, which enabled larger scale production. sciencenordic.cominfoplease.com The demand for sulfuric acid surged with the development of the Leblanc process for soda ash production around 1790. acs.orginfoplease.com

The first synthesis of semicarbazide (B1199961) itself is credited to Thiele and Stange in 1894, who prepared it via the reaction of potassium cyanate (B1221674) with hydrazine (B178648) sulfate (B86663). epa.gov Early investigations into the reactivity of semicarbazide revealed its ability to undergo condensation reactions with aldehydes and ketones to form semicarbazones, a reaction useful for the identification and purification of carbonyl compounds due to the crystalline nature and high melting points of the products. wikipedia.org The formation of complex compounds with metal salts, such as those with copper nitrate (B79036) and copper chloride, was also noted in early studies, highlighting the coordinating properties of the semicarbazide molecule. gla.ac.uk The reaction with sulfuric acid to form the sulfate salt was a logical extension of this early work, providing a stable, water-soluble form of the reagent.

Over the years, various synthetic strategies have been developed for semicarbazide and its subsequent conversion to the sulfate salt. epa.gov An early method involved the electrolytic reduction of nitrourea (B1361781) in a sulfuric acid solution using a lead anode. unishivaji.ac.in However, contemporary industrial and laboratory practices tend to favor chemical synthesis routes due to their higher efficiency and more predictable yields. smolecule.com

Several chemical synthesis methods have been established:

Reaction of Hydrazine Sulfate with Potassium Cyanate : This is one of the foundational methods for preparing semicarbazide. epa.govunishivaji.ac.in

Reaction of Urea (B33335) and Hydrazine : This method produces semicarbazide and ammonia (B1221849). smolecule.com The resulting semicarbazide can then be treated with sulfuric acid. smolecule.com

Synthesis from Urea and Hydrazine Sulfate : A common laboratory and industrial practice involves reacting urea with hydrazine sulfate. smolecule.com Optimal conditions for this reaction include refluxing the components at 80–90°C for 4–6 hours with a molar ratio of 1:1.2 (urea:hydrazine sulfate). smolecule.com The purity of the resulting semicarbazide sulfate can be enhanced by post-reaction neutralization with sodium acetate, leading to yields of 68–72%. smolecule.com

The evolution of these synthetic methods has been driven by the need for more efficient, scalable, and economically viable processes. The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, represents a more recent "green chemistry" approach in related syntheses, offering advantages like solvent-free conditions and catalyst reusability, though this is more for using sulfuric acid as a catalyst rather than producing the salt itself. beilstein-journals.org

Table 1: Summary of Synthetic Strategies for Semicarbazide Sulfate
MethodPrecursorsKey FeaturesReference
Potassium Cyanate Route Hydrazine sulfate, Potassium cyanateA classic, early method of preparation. epa.govunishivaji.ac.in
Urea-Hydrazine Route Urea, Hydrazine, Sulfuric acidInvolves formation of semicarbazide followed by sulfonation. smolecule.com
Urea-Hydrazine Sulfate Route Urea, Hydrazine sulfateEfficient method with optimized conditions (80-90°C, 4-6h) and yields of 68-72%. smolecule.com
Electrolytic Reduction Nitrourea, Sulfuric acidAn older method, less common now due to lower efficiency compared to chemical synthesis. unishivaji.ac.in

Foundational Principles and Contemporary Significance of this compound Adducts

The utility of this compound stems from the fundamental chemical properties endowed by its ionic structure and the reactivity of the aminourea moiety.

The formation of this compound is an acid-base neutralization reaction. Semicarbazide (aminourea) possesses multiple nitrogen atoms, but not all are equally basic. The nitrogen atoms directly attached to the electron-withdrawing carbonyl group are essentially neutral in aqueous solution. unishivaji.ac.in However, the terminal amino group (-NH₂) attached to the other nitrogen is basic and can accept a proton (H⁺) from an acid. unishivaji.ac.in

Sulfuric acid (H₂SO₄) is a strong dibasic acid that readily donates protons. melscience.com In the reaction, the basic nitrogen of aminourea is protonated by sulfuric acid, forming the aminourea cation and the sulfate anion, which associate to form the salt. This process enhances the compound's solubility in aqueous solutions compared to the parent semicarbazide. smolecule.com The resulting sulfate salt is less soluble in water than the corresponding chloride salt. atamanchemicals.com The interaction is a strong ionic bond between the protonated organic base and the inorganic acid anion. The stability of the amino acid backbone in concentrated sulfuric acid has been noted in broader studies, indicating that the fundamental structure of such organic molecules can be maintained even in a highly acidic environment. nih.gov

Table 2: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound smolecule.com
CAS Number 101366-35-2 smolecule.com
Molecular Formula CH₇N₃O₅S smolecule.com
Molecular Weight 173.15 g/mol smolecule.com
Melting Point 143°C lookchem.com

This compound is a versatile reagent with significance across several chemical disciplines.

Chemical Synthesis : It serves as a crucial intermediate in the synthesis of various organic compounds. smolecule.com It is particularly noted for its use in preparing Schiff bases and metal complexes. smolecule.com The reaction of semicarbazide with aldehydes and ketones to form semicarbazones remains a valuable tool in synthetic and analytical chemistry for the characterization of carbonyl compounds. wikipedia.org It is also used in the synthesis of pharmaceuticals, including certain nitrofuran antibacterials. wikipedia.org

Biochemical Research : The compound has specific applications in biochemical studies. It is known to inhibit the enzyme semicarbazide-sensitive amine oxidase (SSAO), allowing researchers to study protein-protein interactions and the function of this enzyme in biological processes. smolecule.com Its ability to form hydrazones with carbonyl groups in biomolecules like sugars and aldehydes allows for the labeling and tracking of these molecules, although alternative methods are now often preferred. smolecule.com

Analytical Chemistry : It is employed as a detection reagent in thin-layer chromatography (TLC) for the identification of α-keto acids. smolecule.comwikipedia.org

Materials Science : In a more specialized application, aminourea has been used to synthesize energetic ionic salts, where it acts as a cation to balance a high-energy anion, creating materials with potential use as low-sensitivity high-energetic explosives. researchgate.net

The compound's biological activities, including antiviral, antibacterial, and antineoplastic properties, are attributed to the ability of the semicarbazide moiety to bind transition metals like copper and iron within biological systems, disrupting cellular functions in pathogens. smolecule.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H12N6O6S B14085023 aminourea;sulfuric acid CAS No. 101366-34-1

Properties

CAS No.

101366-34-1

Molecular Formula

C2H12N6O6S

Molecular Weight

248.22 g/mol

IUPAC Name

aminourea;sulfuric acid

InChI

InChI=1S/2CH5N3O.H2O4S/c2*2-1(5)4-3;1-5(2,3)4/h2*3H2,(H3,2,4,5);(H2,1,2,3,4)

InChI Key

JKSMJSXSRNTITO-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)NN.C(=O)(N)NN.OS(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Preparation Routes for Aminourea;sulfuric Acid

Established Synthetic Pathways for Aminourea;Sulfuric Acid and Related Salts

Acid-Base Reaction Optimization for this compound Production

The formation of aminourea sulfate (B86663) is a straightforward acid-base neutralization reaction. Aminourea, being a weak base, reacts with the strong acid, sulfuric acid, to form the corresponding salt. The optimization of this process focuses on controlling reaction conditions to maximize yield and purity. Key parameters include temperature, concentration of reactants, and the rate of addition. In a typical laboratory-scale preparation, a solution of aminourea is carefully neutralized with a stoichiometric amount of sulfuric acid, often with cooling to manage the exothermic nature of the reaction.

The reaction can be represented as: H₂NCONHNH₂ + H₂SO₄ → [H₂NCONHNH₃]⁺HSO₄⁻

In industrial settings, the production of ammonium (B1175870) sulfate, a related salt, is achieved on a large scale by reacting ammonia (B1221849) with sulfuric acid. youtube.com This process can be continuous, with reactants constantly fed into the reactor to produce the salt. youtube.com While the reactants differ, the underlying principle of acid-base neutralization is the same. libretexts.orgyoutube.com The efficiency of such processes is sensitive to factors like the flow rate of reactants. For instance, in the contact process for sulfuric acid production, the flow rate of water is a critical parameter for maximizing the absorption of sulfur trioxide to yield sulfuric acid. researchsynergypress.comresearchgate.net

ParameterConditionRationale
Temperature Cooled (e.g., 0-10 °C)To control the exothermic reaction and prevent side reactions or degradation.
Reactant Concentration Stoichiometric amountsTo ensure complete neutralization and avoid excess acid or base in the final product.
Rate of Addition Slow, controlled addition of acid to baseTo manage heat generation and maintain a uniform reaction.

Reduction of Nitrourea (B1361781) with Sulfuric Acid in this compound Synthesis

A significant pathway to aminourea involves the reduction of nitrourea. sciencemadness.org Nitrourea itself is synthesized by the nitration of urea (B33335), typically using a mixture of nitric and sulfuric acids. gjesr.com Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active nitrating species. sciencemadness.org The reaction is typically carried out at low temperatures (below 0°C) to control the reaction rate and prevent decomposition. orgsyn.org

The subsequent reduction of nitrourea to aminourea can be achieved using various reducing agents in an acidic medium, such as sulfuric acid. orgsyn.org Common reducing agents include metals like zinc or iron in the presence of an acid. researchgate.netcommonorganicchemistry.com This method is a staple in organic synthesis for converting nitro groups to primary amines. wikipedia.org The general reaction for the reduction of a nitro compound to an amine is: R-NO₂ + 6[H] → R-NH₂ + 2H₂O.

The use of sulfuric acid in this context serves a dual purpose: it provides the acidic environment necessary for the reduction and directly forms the aminourea sulfate salt upon the formation of the aminourea base.

ReactantReducing AgentAcid MediumProduct
NitroureaZinc (Zn)Sulfuric Acid (H₂SO₄)This compound
NitroureaIron (Fe)Sulfuric Acid (H₂SO₄)This compound

Electrolytic Reduction Methods for this compound Precursors

Electrolytic reduction offers an alternative route for the synthesis of aminourea from its precursors, such as nitrourea. This method avoids the use of chemical reducing agents and can offer better control over the reaction. The electrolytic reduction of nitro compounds to amines is a well-established process. aakash.ac.in In a strongly acidic solution, the electrolytic reduction of nitrobenzene can yield p-aminophenol, while in a weakly acidic solution, it produces aniline. aakash.ac.in

For the synthesis of aminourea, the electrolytic reduction of nitrourea is carried out in a sulfuric acid solution. orgsyn.org This process typically employs a lead cathode and a lead anode, separated by a porous diaphragm. orgsyn.org The nitrourea is added to the catholyte (the sulfuric acid solution in the cathode compartment), and a current is passed through the cell. The reduction occurs at the cathode, converting the nitro group of nitrourea into an amino group, thus forming aminourea. The aminourea then reacts with the sulfuric acid in the electrolyte to form aminourea sulfate.

Novel and Sustainable Synthetic Approaches for this compound Derivatives

Ammonolysis of Semicarbazide (B1199961) Sulfate to Related Aminourea Species

Ammonolysis, the process of cleaving a bond by the action of ammonia, can be applied to semicarbazide sulfate to yield related aminourea species. When semicarbazide sulfate is treated with ammonia, a reaction occurs where the ammonia acts as a nucleophile. acs.org The reaction with gaseous ammonia at low temperatures (e.g., -35°C) can lead to the formation of pure semicarbazide. acs.org This process effectively removes the sulfuric acid from the salt, liberating the free base.

This method is particularly useful for preparing pure semicarbazide from its sulfate salt in a convenient manner. acs.org The reaction is driven by the formation of ammonium sulfate, which is a stable salt.

Regioselective Alkylation Strategies for this compound Analogues

The synthesis of analogues of this compound can be achieved through regioselective alkylation. Aminourea has multiple nitrogen atoms that could potentially be alkylated. Achieving regioselectivity, the preferential reaction at one site over others, is a key challenge. The choice of reaction conditions, including the base, solvent, and alkylating agent, can significantly influence the position of alkylation. beilstein-journals.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound, while chemically straightforward, presents opportunities for the integration of green chemistry principles to enhance sustainability. The twelve principles of green chemistry, established by Anastas and Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes. ijrpc.comresearchgate.netrroij.comijnrd.org The application of these principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: The primary goal is to design synthetic routes that generate minimal or no waste. ijrpc.com This can be achieved by optimizing reaction conditions to maximize the conversion of reactants to the desired product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijrpc.com For the reaction between aminourea (semicarbazide) and sulfuric acid, the ideal reaction is a direct addition, which would have a 100% atom economy.

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity to human health and the environment. ijrpc.com While sulfuric acid is a strong acid, alternative, less corrosive, and more environmentally friendly acid catalysts could be explored. For instance, solid acid catalysts like starch sulfuric acid or nano magnetic silica (B1680970) sulfuric acid have been used in other reactions to promote greener conditions. researchgate.netjsynthchem.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. ijrpc.com A notable green approach is the use of solvent-free reaction conditions, which has been successfully applied in the synthesis of semicarbazone Schiff bases. google.com Alternatively, water can be employed as a green solvent.

Design for Energy Efficiency: Energy requirements should be minimized. ijrpc.com Conducting syntheses at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. mdpi.com

Use of Renewable Feedstocks: While the direct precursors to aminourea and sulfuric acid are not typically derived from renewable resources, related "greener" synthesis routes for sulfuric acid itself are being investigated, such as those based on the calcination of "green vitriol" (hydrated iron(II) sulfate), a naturally occurring mineral. jmaterenvironsci.com

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. ijrpc.com A direct synthesis approach from aminourea and sulfuric acid aligns with this principle.

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Waste Prevention Optimize reaction stoichiometry and conditions to maximize yield.Reduced waste generation and disposal costs.
Atom Economy Employ a direct addition reaction between aminourea and sulfuric acid.Maximized efficiency of raw material conversion.
Less Hazardous Synthesis Explore the use of solid acid catalysts as alternatives to concentrated sulfuric acid.Improved safety and reduced environmental impact.
Safer Solvents Conduct the reaction under solvent-free conditions or in water.Elimination of volatile organic compounds (VOCs).
Energy Efficiency Utilize microwave-assisted synthesis or conduct the reaction at ambient temperature.Reduced energy consumption and faster reaction times.
Renewable Feedstocks Investigate greener production methods for the sulfuric acid starting material. jmaterenvironsci.comReduced reliance on fossil fuels.
Reduce Derivatives Favor a direct synthesis pathway to avoid protection/deprotection steps.Simplified process with fewer steps and less waste.

Synthesis of Metal Complexes and Coordination Polymers Involving Aminourea and Sulfate Ligands

Aminourea (semicarbazide) and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen). nih.govnih.govrroij.com When combined with the sulfate anion, which can also act as a ligand, a wide variety of metal complexes and coordination polymers with interesting structural features and potential applications can be synthesized.

Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of crystalline coordination compounds. nih.govusda.govresearchgate.netresearchgate.netnih.gov These methods involve carrying out the reaction in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at elevated temperatures and pressures. These conditions facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

While specific examples of hydrothermal or solvothermal synthesis of coordination compounds containing both aminourea and sulfate ligands are not extensively reported, the general principles of these methods can be applied. A typical synthesis would involve:

Reactants: A metal salt (e.g., metal chloride, nitrate (B79036), or sulfate), aminourea (or a semicarbazide derivative), and a source of sulfate ions (if not already present in the metal salt).

Solvent: Deionized water for hydrothermal synthesis or a suitable organic solvent (e.g., ethanol, dimethylformamide) for solvothermal synthesis.

Reaction Vessel: A Teflon-lined stainless steel autoclave.

Conditions: The autoclave is heated to a specific temperature (typically between 100 and 200 °C) for a period ranging from hours to several days. The autogenous pressure generated within the vessel facilitates the reaction and crystallization.

Product Isolation: After slow cooling to room temperature, the crystalline product is isolated by filtration, washed with the solvent, and dried.

The structure of the resulting coordination compound is influenced by several factors, including the metal-to-ligand ratio, the pH of the solution, the reaction temperature and time, and the choice of solvent. nih.gov For example, a one-dimensional chain-like coordination polymer, {[Fe(SO4)(DPPZ)2]·H2O}n, was synthesized via a hydrothermal reaction of FeSO4 with another nitrogen-containing ligand, demonstrating the feasibility of incorporating both sulfate and an organic ligand into a coordination polymer under these conditions. researchgate.net Similarly, aqueous-soluble copper indium sulfide nanocrystals have been prepared using a hydrothermal method, showcasing the versatility of this technique for synthesizing complex inorganic materials. nih.gov

Semicarbazide (aminourea) serves as a versatile building block for the design and synthesis of a wide array of ligands known as semicarbazones. nanoient.orgajchem-b.comsemanticscholar.org These ligands are typically prepared through a condensation reaction between semicarbazide (or a substituted semicarbazide) and a suitable aldehyde or ketone. nanoient.orggrin.com This straightforward synthesis allows for the introduction of a diverse range of functional groups into the ligand structure, thereby tuning its electronic and steric properties for specific metal complexation. nih.govrdd.edu.iq

The general synthetic scheme for the preparation of semicarbazone ligands is as follows:

Semicarbazide + Aldehyde/Ketone → Semicarbazone + Water

The design of semicarbazide-derived ligands often focuses on creating multidentate chelating agents that can form stable complexes with metal ions. nih.gov By incorporating other coordinating moieties, such as phenolic hydroxyl groups or heterocyclic nitrogen atoms, ligands with varying coordination modes (bidentate, tridentate, tetradentate) can be synthesized. nih.govnanoient.org

The following table provides examples of the synthesis of specific semicarbazone ligands:

Ligand NameStarting MaterialsReaction ConditionsReference
1-(3-ethoxy-2-hydroxybenzylidene)-4-phenylsemicarbazide3-Ethoxysalicylaldehyde, 4-phenylsemicarbazideMethanol, reflux for 3 hours nanoient.org
Substituted-salicylaldehyde 2-aryl-4-substituted semicarbazonesα-Chloroformylarylhydrazine hydrochlorides, 2-(aminomethyl)benzimidazole, substituted salicylaldehydesMulti-step synthesis involving the formation of a semicarbazide intermediate followed by condensation. nih.gov
Piperidinobenzyl semicarbazideSemicarbazide, piperidine, benzaldehydeIce-cold conditions, stirred in an ice-bath.
2-acetyl thiophene semicarbazone2-acetyl thiophene, semicarbazideEthanol grin.com
Thiophene-2-aldehyde semicarbazonethiophene-2-aldehyde, semicarbazideEthanol grin.com

These semicarbazone ligands can then be reacted with various metal salts to form coordination complexes. The coordination typically occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the imine group, forming a stable five-membered chelate ring. nih.gov The versatility in the design of semicarbazide-derived ligands makes them valuable components in the construction of novel metal-organic frameworks and coordination polymers with tailored properties.

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of Aminourea;sulfuric Acid Systems

Single-Crystal X-ray Diffraction Studies of Aminourea;Sulfuric Acid and its Adducts

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the properties and reactivity of a compound.

While extensive databases document the crystallographic structures of numerous semicarbazone derivatives—compounds formed by the condensation of semicarbazide (B1199961) with aldehydes or ketones—data specifically on the simple this compound salt is less common. scirp.orgnih.gov Semicarbazones themselves, such as crotonaldehyde (B89634) semicarbazone, have been characterized, revealing key structural motifs. nih.gov For instance, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide was synthesized and its structure elucidated by SCXRD, crystallizing in the orthorhombic space group Pccn. scirp.org

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is critical in materials science and pharmaceuticals. nih.gov Though specific polymorphic studies on this compound are not widely reported, the principles of crystallization and solid-state characterization applied to related compounds provide a framework for such potential investigations. nih.gov The characterization of any new crystalline form would involve determining its unique unit cell parameters, space group, and atomic coordinates.

Table 1: Example Crystallographic Data for a Semicarbazone Derivative Data for 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide scirp.org

ParameterValue
Chemical FormulaC14H14N4O
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)12.3855(1)
b (Å)34.5746(5)
c (Å)24.2283(3)
α, β, γ (°)90
Volume (ų)10375.1(2)
Z32

Aminourea (semicarbazide) and its derivatives, semicarbazones, are versatile ligands in coordination chemistry, capable of binding to metal ions through various donor atoms. rroij.com Semicarbazones typically act as chelating ligands, binding to metal centers through the imine nitrogen and the carbonyl oxygen atoms. nih.govrevistabionatura.com This coordination can occur in either the neutral keto form or the deprotonated enol form, making them act as neutral or monoanionic bidentate ligands, respectively. nih.govias.ac.in In some cases, if additional coordinating groups are present on the aldehyde or ketone precursor, they can function as tridentate ligands. nih.govias.ac.in

The resulting metal complexes exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, the specific ligand structure, and other coordinated species. rroij.comnih.govrsc.org For example, various studies have reported distorted octahedral geometries for Co(II), Ni(II), and Cu(II) complexes, while tetrahedral geometries have been observed for Zn(II) and Cd(II) complexes. revistabionatura.comrevistabionatura.com The coordination of the semicarbazone ligand can lead to the formation of stable five- or six-membered chelate rings with the metal ion. acs.org

Table 2: Common Coordination Geometries in Semicarbazone Metal Complexes

Metal IonTypical GeometryLigand Coordination ModeReference Example
Cu(II)Square Planar / Distorted OctahedralBidentate (N,O), Tridentate (N,N,O) ias.ac.in
Ni(II)Square Planar / OctahedralBidentate (N,O), Tridentate (O,N,S for thiosemicarbazones) revistabionatura.comnih.gov
Zn(II)TetrahedralBidentate (N,O) nih.govrevistabionatura.com
Cd(II)TetrahedralBidentate (N,O) revistabionatura.com
Ru(II)OctahedralBidentate (N,O) or Tridentate (C,N,O) acs.org

Hydrogen bonds and other non-covalent interactions are fundamental in dictating the supramolecular architecture of crystals. nih.gov In the crystal structures of aminourea derivatives and their complexes, N-H···O, O-H···O, N-H···N, and O-H···N hydrogen bonds are common, linking molecules into one-, two-, or three-dimensional networks. nih.govnih.gov For example, in the salt tris(piperidinium) hydrogen sulfate (B86663) sulfate, strong O-H···O and N-H···O hydrogen bonds create a robust three-dimensional structure. nih.gov

Advanced Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, functional groups, and bonding environments, making them essential for the characterization of chemical compounds. wiley.com

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. wiley.com

For an this compound system, the FTIR spectrum would be a composite of the vibrations from the aminourea cation and the sulfate anion. The aminourea moiety exhibits characteristic bands for N-H, C=O, and N-N stretching vibrations. scirp.orgrevistabionatura.com The sulfate anion (SO₄²⁻), if possessing ideal tetrahedral symmetry, has four fundamental vibrational modes, of which only two (ν₃ and ν₄) are typically infrared active. arizona.eduresearchgate.net However, in a crystal lattice, the symmetry of the anion is often lowered, which can cause the non-degenerate ν₁ mode to become IR active and the degenerate ν₃ and ν₄ modes to split into multiple bands. arizona.edu The strong S=O stretching vibrations of the sulfate group typically appear in the region of 1100-1260 cm⁻¹. researchgate.netnih.govnih.gov

Table 3: Typical FTIR Vibrational Frequencies for Aminourea and Sulfate Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine/Amide (N-H)Stretching3100 - 3500 scirp.org
Carbonyl (C=O)Stretching1680 - 1700 scirp.org
Imine (C=N) (in semicarbazones)Stretching1600 - 1670 revistabionatura.com
Sulfate (S=O)Asymmetric Stretch (ν₃)~1100 - 1200 arizona.eduresearchgate.net
Sulfate (S-O)Symmetric Stretch (ν₁)~980 - 1000 researchgate.netresearchgate.net

Raman spectroscopy is complementary to FTIR, with selection rules based on changes in polarizability rather than dipole moment. wiley.com This often makes symmetric vibrations, which may be weak or inactive in the IR spectrum, strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching mode (ν₁) of the sulfate ion, which appears as a very strong, sharp peak around 981 cm⁻¹ for the free ion in solution. researchgate.netgeologyscience.ru The positions and splitting of the other sulfate modes (ν₂, ν₃, ν₄) can also provide detailed information about the crystal environment and symmetry. researchgate.net Studies on semicarbazide hydrochloride have shown that Raman spectroscopy can be used to probe structural changes associated with phase transitions. rsc.org The technique is also sensitive to molecular conformation, as seen in studies of alkyl sulfates where the intensity of certain Raman bands changes with molecular aggregation. bohrium.com Therefore, Raman spectroscopy is a valuable tool for detailed vibrational mode assignment and for studying subtle structural and conformational changes in this compound systems. geologyscience.rusemanticscholar.orgusra.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules at the atomic level. In the context of the aminourea and sulfuric acid system, NMR can provide invaluable insights into protonation events, molecular structure in both solution and solid states, and the dynamic processes that occur.

Solution-state NMR is instrumental in studying the behavior of aminourea in sulfuric acid, particularly regarding which atoms accept a proton (protonation) and the rate at which these protons exchange with the solvent. Aminourea possesses several potential protonation sites: the terminal amino group (-NH2), the central nitrogen of the urea (B33335) moiety, and the carbonyl oxygen. The strong acidic environment provided by sulfuric acid leads to protonation, and the extent of this protonation is dependent on the acid concentration.

By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, researchers can identify the sites of protonation. For instance, a significant downfield shift in the ¹³C NMR spectrum for the carbonyl carbon would indicate protonation at the oxygen atom, which increases its electron deshielding. researchgate.net Similarly, changes in the ¹H and ¹⁵N chemical shifts of the amino groups can elucidate their protonation state.

The chemical shifts of protons in concentrated sulfuric acid are highly sensitive to the sample composition and conditions. reddit.com Studies on other organic molecules, such as ketones and phenols in sulfuric acid, have established that ¹³C NMR is a reliable method to investigate protonation events and determine the pKa values of the resulting conjugate acids. researchgate.net For aminourea, this would involve preparing a series of samples with varying concentrations of sulfuric acid and monitoring the chemical shift changes to map the protonation equilibria.

Fast proton exchange between the protonated aminourea species and the sulfuric acid solvent can lead to broadened NMR signals or an averaged signal. The rate of this exchange can be studied using variable temperature NMR experiments or advanced techniques like EXSY (Exchange Spectroscopy).

Table 1: Predicted Protonation Sites of Aminourea in Sulfuric Acid and Expected NMR Observations

Potential Protonation SiteNucleus ObservedExpected Chemical Shift ChangeRationale
Carbonyl Oxygen (-C=O)¹³CSignificant downfield shiftProtonation increases the deshielding of the carbonyl carbon.
Terminal Amino Group (-NH₂)¹H, ¹⁵NDownfield shiftFormation of an ammonium-type group (-NH₃⁺) alters the electronic environment.
Urea Nitrogen (-NH-)¹H, ¹⁵NDownfield shiftProtonation would create a positive charge, affecting neighboring nuclei.

Solid-state NMR (ssNMR) is a critical tool for characterizing the structure of materials in their solid form, which is particularly relevant for pharmaceutical salts like aminourea sulfate. bruker.com Unlike in solution, molecules in a solid are in fixed positions, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. nih.gov

For the this compound solid, ssNMR can distinguish between different crystalline forms (polymorphs), amorphous content, and solvates or hydrates. bruker.comfrontiersin.org Polymorphs, which are different crystal packings of the same molecule, can exhibit distinct ssNMR spectra due to differences in the local chemical environment of each atom. nih.gov This sensitivity allows ssNMR to identify and quantify the components in a mixed-phase sample. bruker.com

¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) are common ssNMR experiments used to obtain high-resolution spectra of less abundant nuclei. These spectra can provide detailed information about:

Conformational Polymorphism : Identifying different conformations of the aminourea molecule within the crystal lattice. frontiersin.org

Intermolecular Interactions : Probing hydrogen bonding between the protonated aminourea cation and the sulfate anion.

Molecular Dynamics : Studying the motion of different parts of the molecule within the solid, such as the rotation of the amino group.

By providing detailed information on molecular structure, packing, and dynamics, ssNMR plays a crucial role in understanding the physical properties and stability of solid aminourea sulfate. frontiersin.orgnih.gov

Table 2: Applications of Solid-State NMR in the Analysis of this compound Solids

ssNMR ApplicationInformation ObtainedRelevance
Polymorph IdentificationDistinguishes between different crystalline forms by detecting variations in chemical shifts. frontiersin.orgDifferent polymorphs can have different stability, solubility, and bioavailability.
Amorphous Content QuantificationQuantifies the proportion of non-crystalline material in a sample. bruker.comAmorphous forms are typically more soluble but less stable than crystalline forms.
Structural AnalysisProvides insights into molecular conformation and packing within the crystal lattice. nih.govElucidates the three-dimensional structure and intermolecular interactions.
Host-Guest InteractionsStudies the interaction of aminourea sulfate with other molecules, such as water in hydrates. mdpi.comImportant for understanding the stability and formulation of the solid form.

High-Resolution Mass Spectrometry and Chromatographic Techniques for this compound Species

High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques provides exceptional sensitivity and selectivity for the analysis of chemical compounds. These methods are essential for quantifying aminourea, assessing its purity, and identifying related species.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of aminourea (semicarbazide) residues in various matrices. nih.govnih.gov The high polarity of aminourea can make it challenging to retain on traditional reversed-phase liquid chromatography columns. nih.gov To overcome this, methods often employ derivatization or hydrophilic interaction liquid chromatography (HILIC). nih.gov

A common derivatization agent is 2-nitrobenzaldehyde, which reacts with aminourea to form a less polar derivative that is more amenable to chromatographic separation. nih.govnih.gov The analysis is typically performed using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification. researchgate.net MRM provides high selectivity by monitoring a specific precursor ion to product ion transition. mdpi.com The use of a stable isotope-labeled internal standard, such as ¹³C,¹⁵N₂-semicarbazide, is often employed to ensure high accuracy and precision. nih.goveuropa.eu

The method's validation includes assessing linearity, recovery, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For aminourea, validated methods have demonstrated excellent linearity (R² > 0.99) and low detection limits, often in the sub-µg/L range. nih.govresearchgate.net

Table 3: Example UPLC-MS/MS Parameters for Aminourea (Semicarbazide) Quantification

ParameterConditionSource
Chromatography
ColumnUPLC BEH C18 researchgate.net
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution) researchgate.net
Derivatization Agent2-nitrobenzaldehyde nih.gov
Mass Spectrometry
Ionization ModeESI Positive researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.com
LinearityR² > 0.999 researchgate.net
Limit of Detection (LOD)0.4 - 0.5 µg/kg nih.govresearchgate.net

Mass spectrometry is a primary technique for assessing the purity of chemical substances and identifying impurities or adducts. For aminourea, its purity can be certified using methods like HPLC/MS. cpachem.com This involves separating the main compound from any potential impurities via chromatography and detecting them with the mass spectrometer.

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), molecules often form adducts with ions present in the sample solution, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). acdlabs.com The identification of these adducts is crucial for correctly determining the molecular weight of the analyte. acdlabs.com Unwanted adduct formation can complicate spectra, but it can also be used to confirm the identity of the molecular ion peak. nih.gov

In the specific case of an this compound system, one would expect to observe the protonated aminourea molecule, [CH₅N₃O+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. Depending on the sample preparation and instrument conditions, adducts with cations like sodium ([CH₅N₃O+Na]⁺) could also be present. nih.gov It is also conceivable, though less common, to observe adducts involving the sulfate counter-ion or its fragments, especially under specific analytical conditions. The formation of adducts can be influenced by additives in the mobile phase; for instance, some additives can be used to reduce unwanted sodium adducts. nih.govgoogle.com

Table 4: Common Adduct Ions in Positive Mode ESI Mass Spectrometry and Potential Aminourea Species

Adduct IonFormulaMass Added (Da)Expected m/z for Aminourea (MW ≈ 75.07)
Proton[M+H]⁺1.00776.08
Sodium[M+Na]⁺22.99098.06
Potassium[M+K]⁺38.964114.03
Ammonium[M+NH₄]⁺18.03493.10

Chemical Reactivity, Transformation Mechanisms, and Catalytic Activities of Aminourea;sulfuric Acid

Acid-Catalyzed Reactions and Proton Transfer Mechanisms Involving Aminourea;Sulfuric Acid

The presence of sulfuric acid dictates the protonation state of aminourea, which in turn governs its catalytic and reactive properties.

In reactions such as the formation of semicarbazones from carbonyl compounds, the protonated this compound complex can participate in general acid catalysis. This involves proton transfer from the protonated aminourea to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack asianpubs.orgacs.org.

In an aqueous solution of this compound, a dynamic equilibrium is established where the aminourea molecule is protonated by the strong acid, sulfuric acid. Semicarbazide (B1199961) (aminourea) has two –NH₂ groups, but the one directly attached to the carbonyl group is significantly less basic due to the resonance delocalization of its lone pair of electrons with the carbonyl group learncbse.indoubtnut.com. Consequently, the terminal –NH₂ group of the hydrazine (B178648) moiety is the primary site of protonation.

The equilibrium can be represented as: H₂N-NH-C(=O)-NH₂ + H₂SO₄ ⇌ H₂N-NH-C(=O)-NH₃⁺ + HSO₄⁻

The kinetics of proton transfer reactions in aqueous solutions are typically very fast researchgate.net. The rate of protonation of aminourea by sulfuric acid is expected to be diffusion-controlled. The reverse reaction, the dissociation of the protonated aminourea, will depend on the acidity of the medium. The study of protonation equilibria in strong acid solutions often involves the use of acidity functions to account for the non-ideal behavior of the solutions researchgate.netuctm.edu.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of aminourea in the presence of sulfuric acid is a balance between the nucleophilicity of the free base and the reduced nucleophilicity of its protonated form.

Aminourea (semicarbazide) is a well-known derivatizing agent for aldehydes and ketones, forming crystalline products called semicarbazones. This reaction is highly useful for the identification and characterization of carbonyl compounds acs.orgnih.govbyjus.com. The formation of semicarbazones is catalyzed by acid uky.eduodinity.com.

The reaction proceeds in two main steps:

Nucleophilic addition: The unprotonated aminourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, a carbinolamine asianpubs.org.

Dehydration: The carbinolamine intermediate is then dehydrated in an acid-catalyzed step to form the final semicarbazone product asianpubs.org.

Table 1: Reactivity of Aminourea with Various Carbonyl Compounds

Carbonyl Compound Product Reaction Conditions Reference
Aldehydes Semicarbazones Acidic medium nih.govodinity.com
Ketones Semicarbazones Acidic medium nih.govodinity.com
α-Keto acids Semicarbazones Acidic medium nih.gov

In a sulfuric acid medium, the primary reactive species of aminourea is its protonated form. The terminal amino group, being protonated, is no longer nucleophilic. However, the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is less basic and therefore less likely to be protonated, but it is also a poor nucleophile due to resonance delocalization learncbse.indoubtnut.com.

Reactivity with Electrophiles:

The protonated aminourea is generally unreactive towards electrophiles due to the absence of significant nucleophilic centers. Any reaction with a strong electrophile would likely occur with the small equilibrium concentration of the unprotonated aminourea. The terminal -NH2 group of the hydrazine moiety in the free base is the most nucleophilic site learncbse.in.

Reactivity with Nucleophiles:

The protonated this compound complex itself is not expected to be reactive towards nucleophiles. The carbon atom of the carbonyl group in aminourea is electrophilic, but this electrophilicity is somewhat diminished by the adjacent nitrogen atoms. In the highly acidic environment of sulfuric acid, nucleophilic attack on the carbonyl carbon of protonated aminourea is unlikely to be a favored process. Sulfuric acid itself can act as a nucleophile in certain contexts, but in this system, it primarily functions as a proton source sioc-journal.cnreddit.com.

Degradation Pathways and Stability Profiles of this compound

The stability of this compound is influenced by the strong acidic and hydrolytic conditions imposed by the sulfuric acid.

Under strongly acidic conditions, such as in concentrated sulfuric acid, amides and related compounds can undergo hydrolysis reddit.com. The primary degradation pathway for aminourea in sulfuric acid is expected to be the hydrolysis of the amide bond. This reaction would lead to the formation of hydrazine, ammonia (B1221849), and carbon dioxide.

H₂N-NH-C(=O)-NH₂ + H₂O + H₂SO₄ → N₂H₅⁺HSO₄⁻ + NH₄⁺HSO₄⁻ + CO₂

Semicarbazones, the derivatives formed from aminourea and carbonyl compounds, can also undergo hydrolysis back to the parent carbonyl compound and aminourea under acidic conditions learncbse.in. The stability of the semicarbazone is therefore also a consideration in acidic environments.

Thermal and Hydrolytic Decomposition Mechanisms of this compound

The stability of this compound is subject to degradation under thermal and hydrolytic conditions.

Thermal Decomposition: When subjected to heat, semicarbazide and its salts undergo decomposition. Evaporation of an aqueous solution of semicarbazide at its boiling point results in degradation, yielding products such as hydrazine and hydrazidicarbamide (also known as biurea). sci-hub.se The thermal decomposition of the related compound azodicarbonamide, which can produce semicarbazide as a minor product, also yields biurea (B89910), urea (B33335), and urazole. researchgate.net Semicarbazide hydrochloride is known to decompose at its melting point of approximately 173°C. prepchem.com The thermal decomposition of a related salt, semicarbazidium 3,5-dihydroxy-2,4,6-trinitrophenolate hemihydrate, proceeds in distinct stages, beginning with an endothermic dehydration step, followed by two highly exothermic decomposition stages that release a significant volume of gaseous products. bit.edu.cn This suggests that the thermal decomposition of this compound likely involves the loss of water followed by the breakdown of the aminourea structure into smaller, more stable molecules.

Hydrolytic Decomposition: Aminourea is susceptible to hydrolysis, a process that can be influenced by both acidic and alkaline conditions. The formation of semicarbazones from semicarbazide and carbonyl compounds is a reversible reaction. google.com Under aqueous acidic conditions, such as those provided by the sulfuric acid component of the salt, semicarbazones can be hydrolyzed back to the parent semicarbazide and the corresponding aldehyde or ketone. google.com This reversibility is a key aspect of its chemical behavior in aqueous systems.

Furthermore, the semicarbazide molecule itself can undergo hydrolysis. Strong alkaline conditions are known to induce the hydrolysis of semicarbazide. sci-hub.se In acidic media, the amide linkage within the aminourea structure can also be subject to cleavage, although this typically requires more forcing conditions than the hydrolysis of the corresponding semicarbazone.

Oxidative Transformations of this compound in Chemical Systems

The hydrazine-derived portion of the aminourea molecule is susceptible to oxidation. Research has clarified the products of such transformations. The oxidation of semicarbazide using oxidizing agents containing a positive halogen, such as sodium hypobromite, iodine, or cyanogen (B1215507) iodide, results in the formation of biurea (1,2-dicarbamoylhydrazine). acs.org This reaction represents an oxidative coupling of two semicarbazide molecules at their terminal nitrogen atoms.

The reaction proceeds as follows: 2 NH₂CONHNH₂ + [O] → NH₂CONHNHCONH₂ + H₂O

Initial reports suggesting the formation of a cyclic product, tetrahydro-3,6-sym-tetrazinedione, from this reaction have been corrected, with biurea confirmed as the correct structure of the product. acs.org The presence of sulfuric acid provides the acidic medium for these oxidative reactions to occur.

Catalytic Applications of this compound and its Derived Complexes

While this compound itself has limited direct catalytic applications, it serves as a crucial reagent in organic synthesis and as a precursor for catalytically active metal complexes.

This compound as a Reagent in Organic Synthesis

The most prominent application of this compound in organic synthesis is its use as a derivatizing agent for aldehydes and ketones. wikipedia.org It reacts with the carbonyl group of these compounds in a condensation reaction to form semicarbazones. wikipedia.org

Reaction: R₂C=O + H₂NNHC(=O)NH₂·H₂SO₄ → R₂C=NNHC(=O)NH₂ + H₂O + H₂SO₄

This reaction is an example of imine formation. wikipedia.org The mechanism involves the nucleophilic attack of the terminal primary amine group (-NH₂) of semicarbazide on the electrophilic carbonyl carbon. The presence of acid, provided by the sulfuric acid salt, catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent dehydration step. quimicaorganica.org

Semicarbazones are typically stable, crystalline solids with sharp, well-defined melting points. wikipedia.org This property makes them exceptionally useful for the identification, characterization, and purification of aldehydes and ketones. wikipedia.org By converting a liquid or low-melting carbonyl compound into a solid semicarbazone derivative, its melting point can be accurately measured and compared with literature values for confirmation of its identity.

Aminourea;Sulfate (B86663) Metal Complexes in Homogeneous and Heterogeneous Catalysis

This compound is a precursor to semicarbazone ligands, which can coordinate with a wide array of transition metals to form complexes with significant catalytic activity. nih.govsdu.dk These metal semicarbazone complexes have garnered substantial interest for their applications in both homogeneous and heterogeneous catalysis. researchgate.net The semicarbazone ligands are synthesized via the condensation reaction described in the previous section, and they typically act as chelating agents, binding to metal ions through their nitrogen and oxygen donor atoms. researchgate.net

These complexes have proven to be effective catalysts for various organic transformations, particularly in the field of cross-coupling reactions. mdpi.comdntb.gov.ua The closely related thiosemicarbazone complexes, where the carbonyl oxygen is replaced by sulfur, have also been extensively studied and show similar catalytic prowess. nih.gov

The catalytic activity of these complexes is attributed to the ability of the central metal ion to participate in redox cycles (e.g., oxidative addition and reductive elimination) that are fundamental to many catalytic processes. The semicarbazone ligand plays a crucial role in stabilizing the metal center, modulating its electronic properties, and influencing the selectivity of the reaction. ajchem-b.com

Below is a table summarizing selected catalytic applications of metal complexes derived from semicarbazones and related thiosemicarbazones.

Metal ComplexLigand TypeReaction CatalyzedKey Findings
Palladium(II)ThiosemicarbazoneMizoroki-Heck ReactionActive catalyst for the coupling of iodobenzene (B50100) and styrene. mdpi.com
Palladium(II)ThiosemicarbazoneSonogashira ReactionCatalyzes the coupling of phenylacetylene (B144264) with aryl halides at room temperature. mdpi.com
Nickel(II)ThiosemicarbazoneSuzuki-Miyaura ReactionEffective for coupling aryl halides with phenylboronic acids. mdpi.com
Zirconium(IV), Lead(II)SemicarbazoneGeneral CoordinationDemonstrates the ability of semicarbazones to form stable complexes with various metals. ajchem-b.com
Various Transition MetalsSemicarbazone/ThiosemicarbazoneOxidation, Reduction, HydrolysisSchiff base complexes, including semicarbazones, are useful as stereospecific catalysts. ajchem-b.com

These examples highlight the versatility of metal complexes derived from aminourea, demonstrating their potential in facilitating a range of important synthetic transformations. nih.govrroij.com

Theoretical and Computational Chemistry of Aminourea;sulfuric Acid

Quantum Chemical Investigations of Aminourea;Sulfuric Acid

Quantum chemical methods are employed to study the intrinsic properties of the this compound system, including its geometry, stability, and electronic characteristics. These calculations are fundamental to understanding the nature of the chemical bonding and reactivity within the adduct.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For the this compound adduct, DFT calculations can elucidate the molecular geometry, vibrational frequencies, and distribution of electron density.

Studies on similar systems, such as the interaction between amides and sulfuric acid, have utilized DFT methods like M06-2X with basis sets such as 6-311++G(3df,3pd) for geometry optimization and Gibbs free energy calculations. nih.gov This level of theory is effective in describing hydrogen bonding and other non-covalent interactions that are crucial in the formation and stability of the this compound complex. nih.gov

DFT calculations can be used to determine key molecular properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the chemical reactivity of the adduct. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for predicting the stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. rsc.org Furthermore, chemical reactivity descriptors derived from DFT, such as softness and chemical potential, can help in understanding the pharmacological and chemical behavior of the compound. rsc.org

The application of DFT can also involve the use of hybrid functionals, which have been shown to be important for accurately describing anion solvation and dissociation in aqueous sulfuric acid solutions. figshare.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge transfer and the nature of the hydrogen bonds formed between the protonated aminourea cation and the sulfate (B86663) anion. rsc.org

Table 1: Illustrative DFT-Calculated Properties for the Aminourea-Sulfuric Acid Adduct This table presents hypothetical data typical of DFT calculations for molecular adducts.

PropertyCalculated ValueUnitSignificance
H-Bond Length (N-H···O)1.85ÅIndicates strong hydrogen bonding interaction.
H-Bond Angle (N-H···O)175.2DegreesShows a near-linear and strong hydrogen bond.
Gibbs Free Energy of Formation-25.8kcal/molNegative value indicates a thermodynamically favorable interaction.
HOMO-LUMO Energy Gap5.2eVRelates to the electronic stability and reactivity of the adduct.
Dipole Moment8.5DebyeIndicates a highly polar molecule, affecting solubility and intermolecular forces.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy calculations of molecular systems. These methods are particularly useful for conformational analysis and determining the precise energetics of adducts like this compound.

For example, high-level ab initio methods such as explicitly correlated coupled-cluster approaches (e.g., CCSD(T)-F12a) have been used to find stable geometries and calculate potential energy surfaces for systems like sulfuric acid monohydrate. nih.gov Such calculations can identify various stable conformers of the this compound adduct and accurately determine their relative energies. nih.gov This information is crucial for understanding which conformations are most likely to exist under different conditions.

Ab initio molecular dynamics (AIMD) simulations can also be performed to study the behavior of the adduct in solution. AIMD has been used to investigate aqueous sulfuric acid, revealing details about the ionization of the first proton and the solvation structure of the resulting ions. researchgate.net Applying this to the aminourea system could model the proton transfer from sulfuric acid to aminourea and the subsequent solvation of the resulting ion pair in a solvent like water.

The energetics of adduct formation can be precisely calculated. Studies on the reaction between sulfuric acid and ammonia (B1221849), for instance, have used ab initio methods to understand the mechanism of aerosol nucleation, which involves the formation of stable clusters. researchgate.net Similarly, these methods can calculate the binding energy between aminourea and sulfuric acid, providing a quantitative measure of the stability of the adduct.

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. These simulations are invaluable for studying intermolecular interactions, crystal structures, and the influence of solvents.

The solid state of this compound exists as a salt, likely with a crystalline structure governed by strong intermolecular forces. MD simulations can be used to model the crystal packing and the network of interactions that stabilize the lattice.

Computational models, such as the point charge model used in ab initio studies of crystalline sulfuric acid, can accurately simulate the deformation forces present upon crystallization and reproduce structural trends observed experimentally. dtic.mil These simulations can predict lattice parameters and the arrangement of molecules within the crystal, which can be compared with experimental data from X-ray diffraction.

Long-range forces and steric effects within the crystal can be analyzed using tools like the reduced density gradient (RDG), which helps visualize and characterize non-covalent interactions. rsc.org By simulating the crystal lattice, researchers can gain insights into the material's physical properties, such as its stability and mechanical strength.

The behavior of the this compound adduct can be significantly influenced by the surrounding solvent. MD simulations are a key tool for investigating these solvent effects on both reactivity and stability.

Solvents can stabilize reactants, products, or transition states to different extents, thereby altering reaction equilibria and rates. wikipedia.org A polar solvent like water would be expected to strongly solvate the ionic components of the this compound salt (the protonated aminourea cation and the sulfate anion), enhancing its stability in solution. wikipedia.org

The influence of a solvent on tautomeric equilibria and the electronic properties of substituents has been studied using computational models like the Polarizable Continuum Model (PCM). mdpi.com This approach can be applied to understand how different solvents might affect the electronic structure and, consequently, the reactivity of the this compound system. mdpi.com For example, solvation can enhance the electron-accepting or electron-donating properties of functional groups within the molecule. mdpi.com

First-principles MD simulations of sulfuric acid in water have shown that the choice of computational functional is critical for accurately modeling the dissociation and solvation of ions. figshare.com Such simulations for the this compound system could provide a dynamic view of how solvent molecules arrange themselves around the ions and participate in proton transfer events.

Table 2: Influence of Solvent Polarity on Adduct Properties This table illustrates the general trends of solvent effects on chemical systems, as would be studied by computational methods.

Solvent PropertyEffect on this compound SystemComputational Method
High Dielectric Constant (e.g., Water)Stabilizes the ionic form (protonated aminourea and sulfate), promoting dissolution and dissociation.MD Simulations, PCM
Aprotic Polar Solvent (e.g., DMSO)Solvates the cation effectively, potentially influencing reaction pathways that involve the cation.AIMD, DFT with PCM
Nonpolar Solvent (e.g., Hexane)Lowers solubility and favors the neutral, associated form of the adduct over the ionic form.MD Simulations

Reaction Mechanism Modeling for this compound Pathways

Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions, including the formation of the this compound adduct and its subsequent reactions.

The formation of the adduct involves a proton transfer from sulfuric acid to the aminourea molecule. Theoretical modeling can map out the potential energy surface for this proton transfer, identifying the transition state and calculating the activation energy barrier. This provides a quantitative understanding of the reaction kinetics.

Mathematical modeling has been used to study the reaction of urea (B33335) with sulfuric acid to produce ammonium (B1175870) sulfate. mdpi.com These models analyze the effects of temperature, reactant ratios, and reaction rates to determine the time required for full conversion. mdpi.com A similar kinetic modeling approach could be applied to the aminourea-sulfuric acid reaction to optimize reaction conditions. mdpi.comrsc.org

Furthermore, computational studies can investigate more complex reaction pathways. For example, theoretical work on the formation of carboxylic sulfuric anhydrides from the reaction of SO₃ with carboxylic acids has used computational methods to calculate reaction barriers and analyze the stability of the resulting clusters. rsc.org This demonstrates the capability of computational chemistry to explore novel reaction mechanisms and predict the feasibility of different chemical transformations involving the this compound system. rsc.org

Transition State Identification and Reaction Barrier Calculations for this compound Transformations

Understanding the stability and transformation pathways of this compound requires the identification of transition states and the calculation of reaction barriers. Transition states are high-energy, transient molecular configurations that exist at the peak of the potential energy surface along a reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical parameter for determining the rate of a chemical reaction.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to model these transformations. For a compound like this compound, potential transformations could include decomposition, hydrolysis, or tautomerization. Theoretical studies on the decomposition of urea and its derivatives provide a strong precedent for how such calculations would be approached.

For instance, the gas-phase decomposition of urea to isocyanic acid and ammonia has been studied computationally. These studies reveal that the presence of an acid catalyst, such as nitric acid or sulfuric acid, can significantly lower the activation barrier by facilitating proton transfer. atlantis-press.com In a similar vein, the decomposition of an this compound adduct would likely involve proton transfer events mediated by the sulfuric acid moiety, leading to the formation of intermediates and products.

The process of identifying a transition state computationally involves several steps:

Proposing a Reaction Coordinate: Based on chemical intuition, a plausible pathway for the transformation is proposed. This could involve bond breaking, bond formation, and changes in molecular geometry.

Locating the Transition State Structure: Specialized algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the transition state. youtube.com This structure is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Verifying the Transition State: A frequency calculation is performed on the located structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

The calculated reaction barriers provide quantitative insights into the kinetics of the transformation. For example, in the case of urea elimination in an aqueous solution, computational studies have shown that a water-assisted pathway has a significantly lower free energy barrier (around 25.3 kcal/mol) compared to the direct elimination pathway (around 39.0 kcal/mol), indicating that the water-assisted mechanism is dominant. nih.gov A similar role could be played by the sulfuric acid in the this compound adduct, where it could act as a proton shuttle to facilitate decomposition or other transformations.

The table below illustrates the type of data that would be generated from a computational study on a hypothetical transformation of an this compound adduct, based on analogous studies of urea decomposition.

Transformation PathwayComputational MethodCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)
Decomposition to Aminourea and Sulfuric AcidDFT (B3LYP/6-311++G(d,p))35.2N-S: 2.85, O-H: 1.45
Hydrolysis of Aminourea Moiety (Acid-Catalyzed)DFT (B3LYP/6-311++G(d,p))28.7C-N: 1.98, O-H (water): 1.62
Tautomerization of Aminourea MoietyDFT (B3LYP/6-311++G(d,p))15.4N-H: 1.55, C=N: 1.40

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from computational studies of related urea and thiourea (B124793) systems.

Computational Design of Novel this compound Derivatives with Tuned Properties

Computational chemistry is not only a tool for understanding existing compounds but also a powerful engine for the in silico design of novel molecules with desired, or "tuned," properties. By systematically modifying the structure of a parent molecule like this compound and calculating the resulting changes in its properties, researchers can screen large numbers of potential derivatives before committing to laboratory synthesis.

For derivatives of this compound, properties that could be tuned include electronic properties, solubility, reactivity, and potential biological activity. The process typically involves:

Defining the Target Property: The desired property to be enhanced or modified is identified. This could be, for example, increased thermal stability, altered electronic properties (such as the HOMO-LUMO gap), or improved interaction with a biological target.

Generating a Virtual Library of Derivatives: A series of derivatives is created in silico by adding or modifying functional groups on the aminourea or sulfuric acid moieties.

Calculating Properties: A range of quantum chemical calculations are performed on each derivative to predict its properties. DFT is a common choice for these calculations due to its balance of accuracy and computational cost. materials.international

Structure-Property Relationship Analysis: The calculated data is analyzed to establish relationships between the structural modifications and the resulting properties. This can guide the design of further derivatives with even more desirable characteristics.

For instance, modifying the aminourea part of the molecule with different substituents can alter its electronic properties. Electron-withdrawing groups would be expected to lower the energies of the frontier molecular orbitals (HOMO and LUMO), while electron-donating groups would raise them. These changes can, in turn, affect the reactivity and spectral properties of the molecule. atlantis-press.com

Similarly, the lipophilicity of the derivatives, a key factor in their potential use in biological systems, can be predicted computationally. By adding hydrophobic or hydrophilic functional groups, the solubility of the molecule in different media can be systematically tuned.

The following interactive table provides examples of how computational design could be applied to create novel this compound derivatives with specific tuned properties.

Derivative ModificationTarget PropertyComputational MethodPredicted Outcome
Addition of a nitro group to the aminourea moietyIncreased electrophilicityDFT (B3LYP/6-31G(d))Lowered LUMO energy, increased positive charge on the carbonyl carbon
Replacement of an amino proton with a phenyl groupIncreased lipophilicityDFT with a solvation model (e.g., PCM)Increased calculated LogP value, indicating higher solubility in nonpolar solvents
Substitution with a carboxyl groupIncreased water solubilityDFT with a solvation model (e.g., PCM)Decreased calculated LogP value, enhanced hydrogen bonding with water
Introduction of a long alkyl chainSurfactant propertiesMolecular Dynamics (MD) simulationsPrediction of aggregation behavior in aqueous solution

Note: The data in this table is illustrative of the concepts of computational design and does not represent experimentally verified results for specific derivatives of this compound.

Through these theoretical and computational approaches, a deeper understanding of the chemical nature of this compound and its potential derivatives can be achieved, paving the way for the rational design of new materials and molecules with tailored functionalities.

Environmental Chemical Transformations and Analytical Research of Aminourea;sulfuric Acid

Environmental Fate and Transformation Pathways of Aminourea;Sulfuric Acid

The environmental behavior of this compound is characterized by the independent transformations of aminourea and the influence of sulfuric acid on the local environment.

Upon dissolution in aquatic systems, this compound separates into aminourea and sulfate (B86663) ions. The sulfuric acid component, a strong acid, will fully dissociate, increasing the hydrogen ion concentration and lowering the pH of the surrounding water. This alteration in pH can, in turn, influence the rate of abiotic degradation processes for aminourea.

The microbial degradation of aminourea is a key pathway for its removal from the environment. Various microorganisms in soil and water can utilize organic compounds as a source of carbon and nitrogen. nih.govwseas.comnih.gov

Urea (B33335), a structurally similar compound, is known to be rapidly degraded by a wide range of microorganisms through the action of the urease enzyme, which catalyzes its hydrolysis to ammonia (B1221849) and carbon dioxide. wikipedia.org While aminourea is not a direct substrate for urease, its structural similarity suggests that microbial enzymatic systems are likely involved in its breakdown.

Studies on phenylurea herbicides, which share the urea functional group, have shown that soil bacteria can degrade these compounds, often through a stepwise process of demethylation and deamination-decarboxylation. nsmjournal.org.ng This suggests that microbial communities have the enzymatic capacity to attack the urea moiety.

The biotransformation of semicarbazide (B1199961) (aminourea) has been a subject of interest, particularly in the context of its formation as a metabolite of the veterinary drug nitrofurazone. researchgate.netbioszeparacio.hu Research has indicated that semicarbazide can be persistent in the environment and can accumulate in aquatic organisms. nih.gov Metabolic studies have suggested potential biotransformation pathways, including one that yields formaldehyde (B43269) and another that produces nitric oxide and ammonium (B1175870). quora.com The presence of diverse microbial populations in soil and aquatic sediments is expected to contribute to the breakdown of aminourea, although the specific microorganisms and enzymatic pathways are not fully elucidated. nih.govnih.govmdpi.com

The sulfuric acid component will primarily influence the microbial community by lowering the pH. While many microorganisms have optimal pH ranges for growth and enzymatic activity, some are adapted to acidic conditions and may play a role in the biotransformation of aminourea in environments impacted by sulfuric acid.

Advanced Analytical Methodologies for Environmental Monitoring of this compound

Effective environmental monitoring of this compound requires sensitive and selective analytical methods capable of detecting its components in complex matrices such as water, soil, and biological tissues.

Given the dissociation of this compound in aqueous media, analytical methods typically focus on the detection of the aminourea (semicarbazide) cation and the sulfate anion separately.

For the detection of aminourea (semicarbazide), high-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed technique. researchgate.netdntb.gov.uanih.gov Due to the polar nature of semicarbazide, derivatization is often necessary to improve its chromatographic retention and detection sensitivity. nih.govnih.gov A common derivatization agent is o-nitrobenzaldehyde, which reacts with semicarbazide to form a more readily detectable semicarbazone. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the confirmatory analysis of semicarbazide at trace levels. nih.govnih.gov This technique offers high selectivity and sensitivity, allowing for the detection of semicarbazide in complex food and environmental samples at concentrations as low as the parts-per-billion (ppb) or µg/kg range. nih.govnih.gov

The following table summarizes some of the analytical techniques used for the determination of semicarbazide (aminourea):

Analytical TechniqueDetectorSample MatrixKey FeaturesReference
High-Performance Liquid Chromatography (HPLC)Fluorescence Detector (FLD)FoodstuffsRequires derivatization for fluorescence labeling; offers high sensitivity with a low limit of detection (LOD). researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Mass SpectrometerCommercial Bread Products, Animal TissuesHighly selective and sensitive; often used with stable isotope dilution for accurate quantification. nih.gov
Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS)Mass SpectrometerCrustaceansEffective for separating highly polar compounds like semicarbazide without derivatization. nih.gov

For the detection of the sulfate anion, ion chromatography with conductivity detection is a well-established and widely used method. nih.gov This technique allows for the separation and quantification of various inorganic anions in aqueous samples.

Speciation analysis is crucial for understanding the environmental behavior and toxicity of a chemical, as different forms of a compound can have vastly different properties. nih.govnih.gov For this compound, speciation studies would focus on distinguishing between the intact salt, its dissociated ions (aminourea and sulfate), and any subsequent transformation products.

The identification of environmental metabolites of aminourea is a key aspect of understanding its long-term fate. Metabolites are the products of biotransformation and can sometimes be more persistent or toxic than the parent compound. bioszeparacio.hu Techniques such as high-resolution mass spectrometry are instrumental in identifying unknown metabolites in environmental samples. doaj.org For instance, metabolomic studies have been used to investigate the metabolic pathways of semicarbazide in aquatic organisms, identifying key related metabolites such as taurine, arginine, alanine, and glutamine. doaj.org

Based on the available scientific and technical information, generating a detailed article on "this compound" that strictly adheres to the requested advanced research topics is not possible. The existing body of research does not provide sufficient specific data on the integration of this particular compound with nanoscience, its study through advanced in-situ spectroscopic techniques, its rational design via computational methods, or its specific role in a circular economy.

The search results yield information on the constituent components, aminourea (semicarbazide) and sulfuric acid, individually, or on related materials such as nano silica (B1680970) sulfuric acid. However, there is a lack of dedicated research on the combined entity "this compound" within the highly specialized contexts of the provided outline.

Therefore, to maintain scientific accuracy and avoid speculation, the article cannot be generated as requested. Any attempt to do so would require extrapolating from unrelated research, which would violate the core instructions of providing factual and scientifically accurate content focused solely on the specified compound.

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